molecular formula C23H36O3 B1670958 DROMOSTANOLONE PROPIONATE CAS No. 521-12-0

DROMOSTANOLONE PROPIONATE

Cat. No.: B1670958
CAS No.: 521-12-0
M. Wt: 360.5 g/mol
InChI Key: NOTIQUSPUUHHEH-UXOVVSIBSA-N
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Description

Drostanolone propionate, also known as dromostanolone propionate, is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It was first described in 1959 and introduced for medical use in 1961. This compound is primarily used to treat breast cancer in women due to its anti-estrogenic properties. It is also popular among athletes and bodybuilders for its ability to enhance physique and performance .

Mechanism of Action

Target of Action

Drostanolone propionate, also known as dromostanolone propionate, is a synthetic androgenic anabolic steroid . Its primary target is the androgen receptor . Androgen receptors are involved in a variety of physiological processes, including the development and maintenance of male characteristics .

Mode of Action

Drostanolone propionate works by binding to androgen receptors, leading to downstream genetic transcriptional changes . This interaction with the androgen receptors causes an increase in the synthesis of some proteins and a decrease in the synthesis of others . The proteins affected by this interaction have a variety of effects, including blocking the growth of some types of breast cancer cells, stimulating cells that cause male sexual characteristics, and stimulating the production of red blood cells .

Biochemical Pathways

The binding of drostanolone propionate to androgen receptors leads to changes in the synthesis of proteins, affecting various biochemical pathways . This ultimately results in the retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism . The antitumor activity of drostanolone propionate appears related to the reduction or competitive inhibition of prolactin receptors or estrogen receptors or production .

Pharmacokinetics

It is known that the drug is administered via intramuscular injection and has a high protein binding affinity . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drostanolone propionate and their impact on its bioavailability.

Result of Action

The result of drostanolone propionate’s action is an increase in muscle size, strength, and endurance . It also has anti-estrogenic properties, meaning that it can inhibit the conversion of testosterone into estrogen in the body . This can be beneficial for bodybuilders who are trying to reduce the risk of gynecomastia (breast tissue growth) and other estrogen-related side effects .

Action Environment

The action of drostanolone propionate can be influenced by various environmental factors. For instance, the polymorphism in organic compounds, which is the ability to exist in several crystalline forms, can affect the drug’s action . The polymorphs have similar chemical content but exhibit different crystal packing and arrangement . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of drostanolone propionate.

Biochemical Analysis

Biochemical Properties

Drostanolone propionate, via its active form drostanolone, interacts with the androgen receptor (AR), which is the biological target of androgens like testosterone and dihydrotestosterone (DHT) . This interaction triggers a cascade of genetic changes, including increased protein synthesis (anabolism) and decreased amino acid degradation (catabolism) .

Cellular Effects

Drostanolone propionate influences cell function by interacting with the AR and activating genetic transcriptional changes . This ultimately leads to an increase in the synthesis of some proteins and a decrease in the synthesis of others . These proteins have a variety of effects, including blocking the growth of some types of breast cancer cells, stimulating cells that cause male sexual characteristics, and stimulating the production of red blood cells .

Molecular Mechanism

Drostanolone propionate binds to the androgen receptor, causing downstream genetic transcriptional changes . This ultimately leads to the retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism . The antitumor activity of drostanolone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production .

Temporal Effects in Laboratory Settings

The elimination half-life of drostanolone propionate is approximately 2 days when administered via intramuscular injection . This suggests that the effects of the product change over time in laboratory settings, with the compound being gradually metabolized and excreted .

Metabolic Pathways

Drostanolone propionate is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone . Like testosterone and other androgenic hormones, drostanolone binds to the androgen receptor . This binding triggers a series of genetic transcriptional changes, which ultimately affect various metabolic pathways .

Transport and Distribution

Drostanolone propionate is administered via intramuscular injection . Once in the body, it binds to the androgen receptor, influencing the distribution of the compound within cells and tissues . The exact transporters or binding proteins it interacts with are not specified in the available literature.

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with androgen receptors, which are primarily located in the cytoplasm and nucleus of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Drostanolone propionate is synthesized by esterifying drostanolone with propionic acid. The esterification process involves the reaction of drostanolone with propionic anhydride or propionyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, drostanolone propionate is produced through a multi-step synthesis process. The key steps include the methylation of dihydrotestosterone to form drostanolone, followed by esterification with propionic acid. The final product is purified through recrystallization or chromatography to achieve the desired purity and potency .

Chemical Reactions Analysis

Types of Reactions: Drostanolone propionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of drostanolone, which can have different pharmacological properties .

Scientific Research Applications

Drostanolone propionate has several scientific research applications:

Comparison with Similar Compounds

  • Testosterone propionate
  • Nandrolone decanoate
  • Trenbolone acetate

Comparison: Drostanolone propionate is unique due to its strong anti-estrogenic properties, which make it particularly effective in treating hormone-responsive breast cancer. Unlike testosterone propionate, it does not convert to estrogen, reducing the risk of estrogen-related side effects. Compared to nandrolone decanoate and trenbolone acetate, drostanolone propionate has a milder androgenic profile, making it more suitable for use in women .

Properties

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14-,15+,16+,17+,18+,20+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTIQUSPUUHHEH-UXOVVSIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022972
Record name Dromostanolone proprionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dromostanolone is a synthetic androgenic anabolic steroid and is approximately 5 times as potent as natural methyltestosterone. Like testosterone and other androgenic hormones, dromostanolone binds to the androgen receptor. This causes downstream genetic transcriptional changes. This ultimately causes retention of nitrogen, potassium, and phosphorus; increases protein anabolism; and decreases amino acid catabolism. The antitumour activity of dromostanolone appears related to reduction or competitive inhibition of prolactin receptors or estrogen receptors or production.
Record name Drostanolone propionate
Source DrugBank
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CAS No.

521-12-0
Record name Dromostanolone propionate
Source CAS Common Chemistry
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Record name Dromostanolone propionate [USAN:USP]
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Record name Drostanolone propionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14655
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name drostanolone propionate
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Record name Dromostanolone proprionate
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Record name Drostanolone propionate
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Record name DROMOSTANOLONE PROPIONATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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